molecular formula C8H11ClF2N2O2 B3034532 (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride CAS No. 1841081-46-6

(2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride

Cat. No.: B3034532
CAS No.: 1841081-46-6
M. Wt: 240.63 g/mol
InChI Key: LQVIUKQVMJWKMZ-UHFFFAOYSA-N
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Description

(2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride: is a chemical compound with the molecular formula C8H11ClF2N2O2 . It is characterized by the presence of two fluorine atoms and two methoxy groups attached to a phenyl ring, along with a hydrazine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride typically involves the reaction of 2,6-difluoro-3,5-dimethoxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the hydrazine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride can undergo oxidation reactions to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.

    Substitution: It can participate in nucleophilic substitution reactions where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Various hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in medicinal chemistry.

Biology: In biological research, this compound is used to study enzyme inhibition and as a probe to investigate biochemical pathways involving hydrazine derivatives.

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in research and drug development.

Comparison with Similar Compounds

  • (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine
  • (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine sulfate
  • (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine phosphate

Uniqueness: (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride is unique due to its specific combination of fluorine and methoxy substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

(2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride is a hydrazine derivative notable for its unique molecular structure, which includes two fluorine atoms and two methoxy groups on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer treatment and enzyme inhibition.

The molecular formula for this compound is C8H11ClF2N2O2. The synthesis typically involves multi-step reactions that allow for high purity and yield. The compound can undergo various chemical reactions such as oxidation to form azo compounds, reduction to generate different hydrazine derivatives, and nucleophilic substitution reactions .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules like proteins and enzymes. The hydrazine moiety can form covalent bonds with active sites on enzymes, which may lead to inhibition or modification of their activity. This interaction can significantly influence various biochemical pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : It has been shown to possess significant antiproliferative effects against various cancer cell lines. For instance, it demonstrated IC50 values of 25.3 ± 4.6 nM against KG1 cell lines and 77.4 ± 6.2 nM against SNU16 cell lines .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various kinases. Studies have reported strong enzymatic inhibition against FGFR1 with an IC50 value of less than 4.1 nM .
  • Broad Biological Effects : Hydrazones, including derivatives like this compound, are known for a wide range of activities including antimicrobial, anticonvulsant, anti-inflammatory, and analgesic properties .

Case Studies

  • Antiproliferative Studies : A study evaluated the anticancer properties of hydrazone derivatives including this compound on various cell lines such as A549 (lung cancer), HCT116 (colorectal cancer), and HepG2 (liver cancer). The results indicated promising IC50 values ranging from 4-17 μM across different derivatives .
  • Kinase Inhibition : Another research focused on the compound's activity against FGFR kinases. The findings highlighted that derivatives containing the difluoromethoxyphenyl group exhibited superior selectivity and potency in inhibiting FGFR1 compared to other structural analogs .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
3,4-DifluorophenylhydrazineContains difluorophenyl groupPotentially different biological activity
2-MethoxyphenylhydrazineContains methoxy groupVarying solubility characteristics
4-FluorophenylhydrazineSubstituted phenyl ringDifferent reactivity patterns

This table illustrates the structural diversity among hydrazine derivatives and their potential implications for biological activity.

Properties

IUPAC Name

(2,6-difluoro-3,5-dimethoxyphenyl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2.ClH/c1-13-4-3-5(14-2)7(10)8(12-11)6(4)9;/h3,12H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVIUKQVMJWKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)NN)F)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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